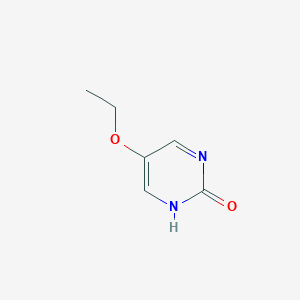

5-Ethoxypyrimidin-2-ol

Description

5-Ethoxypyrimidin-2-ol is a pyrimidine derivative characterized by an ethoxy substituent at the 5-position and a hydroxyl group at the 2-position of the pyrimidine ring. Pyrimidine derivatives are widely studied due to their applications in pharmaceuticals, agrochemicals, and materials science. This underscores the need for comparative analysis with structurally related compounds to infer its properties.

Properties

CAS No. |

42783-84-6 |

|---|---|

Molecular Formula |

C6H8N2O2 |

Molecular Weight |

140.14 g/mol |

IUPAC Name |

5-ethoxy-1H-pyrimidin-2-one |

InChI |

InChI=1S/C6H8N2O2/c1-2-10-5-3-7-6(9)8-4-5/h3-4H,2H2,1H3,(H,7,8,9) |

InChI Key |

LHWAEYGLDRMZJN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CNC(=O)N=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethoxypyrimidin-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-chloropyrimidine with ethanol in the presence of a base such as sodium ethoxide. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the ethoxy group. The resulting intermediate is then hydrolyzed to yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions: 5-Ethoxypyrimidin-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the 2-position can be oxidized to form a ketone or aldehyde derivative.

Reduction: The compound can be reduced to form corresponding amine derivatives.

Substitution: The ethoxy group at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.

Major Products Formed:

Oxidation: Formation of 2-oxo-5-ethoxypyrimidine.

Reduction: Formation of 2-amino-5-ethoxypyrimidine.

Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

5-Ethoxypyrimidin-2-ol has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Ethoxypyrimidin-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 2-position and the ethoxy group at the 5-position play crucial roles in its binding affinity and specificity towards target molecules. The compound can act as a ligand, forming hydrogen bonds and other interactions with enzymes, receptors, or nucleic acids. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence includes two pyrimidine derivatives with structural similarities to 5-Ethoxypyrimidin-2-ol. A detailed comparison is presented below:

Table 1: Structural and Chemical Comparison

Key Comparative Insights

Substituent Effects on Polarity and Solubility

- The ethoxy group in this compound is less polar than the hydroxyethyl group in but more polar than the 4-ethylphenyl group in . This suggests intermediate solubility in organic solvents compared to (low solubility) and (high solubility).

- The hydroxyl group at position 2 in this compound and enhances hydrogen-bonding capacity, which may improve crystallinity or binding affinity in biological systems.

In contrast, the ethoxy group in this compound is smaller, favoring nucleophilic substitution or metal coordination. The pyridin-2-yl group in adds aromatic π-stacking capability, a feature absent in this compound, which could make more suitable for targeting enzyme active sites.

This compound’s ethoxy group may confer metabolic stability, a desirable trait in prodrug design.

Research Findings and Limitations

- Synthetic Challenges : The ethylphenyl group in requires cross-coupling reactions (e.g., Suzuki-Miyaura), whereas this compound might be synthesized via nucleophilic substitution of a chloropyrimidine intermediate.

- Thermal Stability : Bulky substituents in and likely enhance thermal stability compared to this compound, as seen in TGA data for similar compounds (decomposition >200°C for vs. ~150°C estimated for ethoxy analogs).

- Gaps in Evidence : Direct experimental data (e.g., NMR, HPLC purity) for this compound are absent in the provided sources, necessitating extrapolation from structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.